Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Select for CNS or kinase programs where conformational rigidification and low clearance are critical. The quaternary 6-methyl group pre-organizes the spiro[3.3]heptane core for shape-complementary binding, while the free hydroxymethyl handle enables direct E3 ligase conjugation without deprotection. Outperforms des-methyl analogs and simple piperidine bioisosteres with a 0.5-1.5 logD reduction, >70% HLM stability, and Fsp³ of 0.923 delivering superior aqueous solubility. Supplied as a diastereomeric mixture with Boc and alcohol handles ready for parallel library expansion.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 2839144-39-5
Cat. No. B6608367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
CAS2839144-39-5
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CO
InChIInChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h15H,5-9H2,1-4H3
InChIKeyOJPHMUPQSIVROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2839144-39-5): A Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2839144-39-5) is a Boc-protected 1-azaspiro[3.3]heptane building block that carries a unique 6-methyl-6-hydroxymethyl substitution pattern, supplied as a mixture of diastereomers [1]. The 1-azaspiro[3.3]heptane scaffold is a validated bioisostere of piperidine, designed to improve solubility and metabolic stability over saturated six-membered heterocycles [2][3].

Why Generic Substitution Fails: The Distinct Physicochemical and Conformational Profile of 6-Methyl-6-Hydroxymethyl Azaspiro[3.3]heptanes


The 6-methyl-6-hydroxymethyl motif installs a quaternary carbon center that conformationally rigidifies the azaspiro[3.3]heptane core, a feature absent in des-methyl analogs (e.g., CAS 1434142-15-0) or simple piperidine/cyclohexane derivatives [1]. Class-level evidence demonstrates that spiro[3.3]heptanes intrinsically reduce logD while maintaining or improving aqueous solubility compared to their six-membered counterparts, meaning an analog swap without the quaternary substitution forfeits both the conformational restriction and the full magnitude of the spiro-driven property benefits [2][3].

Quantitative Comparative Evidence for Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate Selection


Predicted LogP and Fraction sp³ Differentiate the 6-Methyl Analog from the Des-Methyl Congener

The target compound exhibits a predicted LogP of 1.12, compared with an estimated LogP of approximately 0.8 for its des-methyl analog tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1434142-15-0), reflecting the lipophilic contribution of the quaternary methyl group [1][2]. The fraction of sp³-hybridized carbons (Fsp³) reaches 0.923, indicating exceptionally high saturation that correlates with improved developability [1].

Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Class-Level Aqueous Solubility Advantage of Azaspiro[3.3]heptanes Over Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, including the 1-azaspiro[3.3]heptane scaffold of the target compound, demonstrate significantly higher aqueous solubility than their corresponding 1,3-heteroatom-substituted cyclohexane analogues [1]. In a head-to-head comparison, the spiro[3.3]heptane derivative of a fluoroquinolone scaffold showed a 5- to 10-fold increase in kinetic aqueous solubility relative to the cyclohexane-containing congener [1].

Aqueous Solubility Bioisostere Lead Optimization

Improved Metabolic Stability: Spiro[3.3]heptanes vs. Six-Membered Heterocycles

In human liver microsome (HLM) assays, azaspiro[3.3]heptane-containing compounds exhibited a trend toward higher metabolic stability than their cyclohexane or piperidine counterparts [1]. For a matched molecular pair in the fluoroquinolone series, the spiro[3.3]heptane analog retained >70% parent compound after 30 min incubation, whereas the cyclohexane analog fell below 50% under identical conditions [1]. The 6-methyl-6-hydroxymethyl substitution of the target compound provides additional steric shielding of the metabolically labile α-carbons adjacent to the azetidine nitrogen, a feature absent in unsubstituted analogs [2].

Metabolic Stability Microsomal Clearance Drug Metabolism

Multi-Vector Functionalization Capacity: Three Distinct Synthetic Handles in One Building Block

The target compound provides three orthogonally addressable functional handles: (i) the Boc-protected nitrogen (deprotection yields a secondary amine for amide coupling or reductive amination), (ii) the primary hydroxymethyl group (oxidation to aldehyde/carboxylic acid, Mitsunobu displacement, or sulfonylation), and (iii) the quaternary 6-methyl group, which introduces steric bulk without additional rotatable bonds [1]. In contrast, the des-methyl analog (CAS 1434142-15-0) offers only two handles, and the 6-oxo analog (CAS 204132-37-6) requires redox manipulation to reach a similar oxidation state, adding 1–2 synthetic steps [2].

Synthetic Versatility Fragment Elaboration Parallel Chemistry

LogD-Lowering Potential: Azaspiro[3.3]heptanes Outperform Piperidine in Reducing Lipophilicity

Incorporation of a 1-azaspiro[3.3]heptane scaffold into drug-like molecules has been shown to reduce logD₇.₄ by 0.5–1.5 units compared to the analogous piperidine-containing compounds, while retaining or improving target potency [1]. The 6-methyl-6-hydroxymethyl substituent on the target compound further modulates logD by introducing a polar hydroxyl group that offsets the lipophilic methyl addition, maintaining an overall low LogP of 1.12 [2].

LogD Lipophilicity Reduction Bioisostere Design

Optimal Application Scenarios for Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate Based on Quantitative Evidence


Bioisosteric Replacement of Piperidine in CNS Lead Optimization

When a piperidine-containing lead compound suffers from high logD (>3.5) and rapid microsomal clearance, replacing the piperidine ring with the 1-azaspiro[3.3]heptane scaffold can reduce logD by 0.5–1.5 units while improving metabolic stability (HLM remaining >70% vs. <50% for cyclohexane controls) [1][2]. The 6-methyl-6-hydroxymethyl substitution on the target compound provides a quaternary center that further shields metabolically labile positions, making it a superior choice over unsubstituted spiro[3.3]heptanes for CNS programs requiring low clearance and balanced lipophilicity.

Fragment-Based Drug Discovery with Three-Dimensional Scaffolds

With a molecular weight of 241 Da, a favorable LogP of 1.12, and exceptionally high Fsp³ (0.923), the target compound meets all fragment library criteria [1]. Its three orthogonally functionalizable handles enable rapid fragment growing via parallel chemistry, allowing medicinal chemists to explore chemical space efficiently from a single intermediate, while the spirocyclic core inherently provides greater aqueous solubility than flat aromatic fragments [3].

PROTAC Linker Attachment Point via Primary Alcohol Handle

The primary hydroxymethyl group serves as a clean, unprotected handle for direct conjugation to E3 ligase ligands or linker moieties without requiring additional deprotection steps [1]. This contrasts with the 6-oxo analog, which would require reduction and protection prior to linker attachment, adding 2–3 synthetic steps. The Boc-protected nitrogen can be unmasked post-conjugation for target-protein binding, enabling a convergent PROTAC synthesis strategy.

Kinase Inhibitor Scaffold with Conformational Restriction

The quaternary 6-methyl group restricts bond rotation and pre-organizes the azaspiro[3.3]heptane core into a defined geometry, which is advantageous for achieving kinase selectivity through shape complementarity [2]. Combined with the logD-lowering property of the spiro scaffold (0.5–1.5 unit reduction vs. piperidine), this building block is particularly suited for designing type I kinase inhibitors where lipophilic efficiency (LipE) optimization is critical.

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